Leflunomide-d4

Vue d'ensemble

Description

Leflunomide-d4 est une forme deutérée de Leflunomide, un inhibiteur de la synthèse des pyrimidines principalement utilisé comme médicament antirhumatismal modificateur de la maladie (DMARD). This compound est souvent utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du Leflunomide en raison de la présence d'atomes de deutérium, qui peuvent être détectés par spectrométrie de masse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Leflunomide-d4 implique l'incorporation d'atomes de deutérium dans la molécule de Leflunomide. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés lors du processus de synthèse. Une méthode courante implique l'utilisation de solvants deutérés à l'étape finale de la synthèse pour échanger les atomes d'hydrogène contre du deutérium.

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants deutérés pour garantir l'incorporation d'atomes de deutérium. Le processus de production est optimisé pour obtenir des rendements et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Leflunomide-d4 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former son métabolite actif, Teriflunomide-d4.

Réduction : Les réactions de réduction peuvent convertir this compound en ses composés précurseurs.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Oxydation : Le principal produit est le Teriflunomide-d4.

Réduction : Les principaux produits sont les composés précurseurs du this compound.

Substitution : Les produits dépendent de la réaction de substitution spécifique et des réactifs utilisés.

Applications de la recherche scientifique

This compound est utilisé dans diverses applications de recherche scientifique, notamment :

Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion du Leflunomide.

Études métaboliques : Investigation des voies métaboliques et identification des métabolites.

Développement de médicaments : Utilisé dans le développement de nouveaux médicaments et formulations.

Recherche biologique : Étude des effets du Leflunomide sur les systèmes biologiques.

Recherche médicale : Investigation du potentiel thérapeutique et des mécanismes d'action du Leflunomide dans diverses maladies.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme dihydroorotate déshydrogénase (DHODH), qui est impliquée dans la synthèse de novo des pyrimidines. Cette inhibition entraîne une diminution de la production de pyrimidines, qui sont essentielles à la synthèse de l'ADN et de l'ARN. Par conséquent, this compound inhibe la prolifération des cellules à division rapide, telles que les lymphocytes activés, et exerce des effets immunomodulateurs et anti-inflammatoires .

Applications De Recherche Scientifique

Clinical Applications

Leflunomide-d4's applications are primarily observed in the following areas:

- Rheumatoid Arthritis : Leflunomide is effective in reducing symptoms and preventing joint damage in patients with rheumatoid arthritis. Clinical studies have shown that it improves clinical outcomes and delays radiologic progression compared to placebo and other DMARDs such as methotrexate and sulfasalazine .

- Psoriatic Arthritis : Although leflunomide is indicated for psoriatic arthritis, its efficacy specifically for skin lesions has not been established to the same extent as for joint symptoms. Nevertheless, it remains a viable option for managing systemic symptoms associated with this condition .

- Cancer Treatment : Research has explored the potential of leflunomide as an adjunctive treatment in various cancers due to its mechanism of action that inhibits rapidly dividing cells. However, it has not received FDA approval for this indication .

Efficacy in Rheumatoid Arthritis

A prospective study involving over 1000 patients demonstrated that leflunomide effectively suppresses rheumatoid arthritis symptoms with a safety profile comparable to other DMARDs. The study highlighted that adverse effects were manageable with regular monitoring of liver function .

Combined Therapy

Research indicates that combining leflunomide with methotrexate enhances efficacy without significantly increasing adverse events. A meta-analysis showed that this combination therapy resulted in better clinical outcomes than methotrexate alone over extended periods .

Safety Profile

This compound is generally well-tolerated; however, it can lead to hepatotoxicity in some patients. Regular monitoring of liver enzymes is recommended during treatment. A study reported that 8.9% of patients experienced grade 2 or 3 elevations in liver function tests within six months of starting therapy, but these were typically manageable .

Comparative Efficacy Table

Mécanisme D'action

Leflunomide-d4 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, this compound inhibits the proliferation of rapidly dividing cells, such as activated lymphocytes, and exerts immunomodulatory and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Teriflunomide : Le métabolite actif du Leflunomide, également un inhibiteur de la DHODH.

Méthotrexate : Un autre DMARD qui inhibe la dihydrofolate réductase.

Sulfasalazine : Un DMARD aux propriétés anti-inflammatoires.

Hydroxychloroquine : Un médicament antipaludique aux effets immunomodulateurs.

Unicité du Leflunomide-d4

This compound est unique en raison de la présence d'atomes de deutérium, ce qui le rend utile dans les études pharmacocinétiques et métaboliques. Les atomes de deutérium fournissent une différence de masse distincte qui peut être détectée par spectrométrie de masse, permettant un suivi et une analyse précis du composé dans les systèmes biologiques.

Activité Biologique

Leflunomide-d4 is a stable isotope-labeled derivative of leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis (RA). The compound exhibits significant biological activity through various mechanisms, particularly its role as a pyrimidine synthesis inhibitor and an aryl hydrocarbon receptor (AhR) agonist. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily through its active metabolite, A771726, which inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. This inhibition disrupts lymphocyte proliferation and has implications for autoimmune diseases such as RA. The following mechanisms are central to its biological activity:

- Inhibition of Pyrimidine Synthesis : By inhibiting DHODH, this compound limits the availability of pyrimidines necessary for DNA synthesis and cell division in lymphocytes, thus reducing their proliferation .

- AhR Activation : Recent studies have identified leflunomide as an agonist of the AhR, leading to nuclear translocation of AhR and modulation of gene expression related to immune responses and drug metabolism .

Biological Activity in Clinical Studies

Leflunomide has been extensively studied in clinical settings for its efficacy in treating RA. A notable study involving 334 patients demonstrated significant improvements in disease activity scores (DAS28) after 12 and 24 weeks of treatment:

| Time Point | DAS28 Response Rate (%) |

|---|---|

| 12 weeks | 71.9 |

| 24 weeks | 84.6 |

The study reported that 25% of patients achieved clinical remission (DAS28 ≤ 2.6), with common adverse reactions including diarrhea (3.0%) and nausea (2.4%) but no new significant side effects identified compared to previous studies .

In Vitro and In Vivo Research Findings

Research has also explored the effects of leflunomide on cancer cells, particularly neuroblastoma. In vitro studies indicated that leflunomide significantly reduced cell proliferation and induced apoptosis in neuroblastoma cell lines:

- Cell Cycle Arrest : Treatment with leflunomide caused S-phase cell cycle arrest in neuroblastoma cells, leading to increased apoptosis rates .

- Tumor Growth Inhibition : In a xenograft model using SCID mice, leflunomide treatment resulted in notable inhibition of tumor growth, suggesting potential applications in targeted cancer therapies .

Case Studies

A prospective study evaluated the efficacy and safety of leflunomide in patients with active RA. The findings highlighted the rapid onset of action and sustained improvement in disease activity:

Propriétés

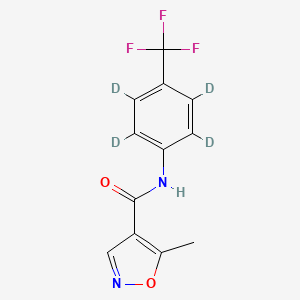

IUPAC Name |

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.